An In-depth Technical Guide to the Synthesis and Characterization of m-PEG8-C10-phosphonic acid
An In-depth Technical Guide to the Synthesis and Characterization of m-PEG8-C10-phosphonic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of m-PEG8-C10-phosphonic acid, a bifunctional molecule of significant interest in the field of drug delivery and development. This molecule incorporates a monodisperse polyethylene glycol (PEG) chain (n=8), a C10 alkyl spacer, and a terminal phosphonic acid group. This unique combination of a hydrophilic PEG chain and a strongly binding phosphonic acid headgroup makes it an ideal linker for various bioconjugation applications, particularly in the development of Proteolysis Targeting Chimeras (PROTACs) and for the surface modification of nanoparticles. This document details a plausible synthetic route, comprehensive characterization methodologies, and presents relevant data in a clear, structured format to aid researchers in their drug development endeavors.
Introduction
m-PEG8-C10-phosphonic acid, with the chemical name (2,5,8,11,14,17,20,23-octaoxapentatriacontan-35-yl)phosphonic acid, is a heterobifunctional linker.[1] The methoxy-terminated PEG8 moiety imparts hydrophilicity, which can improve the solubility and pharmacokinetic properties of conjugated molecules. The C10 alkyl chain provides a hydrophobic spacer, and the terminal phosphonic acid group serves as a strong anchor for binding to various surfaces, including metal oxides, or for further chemical modification.
One of the primary applications of m-PEG8-C10-phosphonic acid is in the synthesis of PROTACs.[1][2][3] PROTACs are novel therapeutic modalities that function by inducing the degradation of specific target proteins within the cell. They consist of two ligands connected by a linker; one ligand binds to the target protein, and the other recruits an E3 ubiquitin ligase. The linker plays a crucial role in optimizing the formation of a stable ternary complex between the target protein and the E3 ligase, which is essential for efficient ubiquitination and subsequent proteasomal degradation. The length and composition of the PEG-based linker, such as in m-PEG8-C10-phosphonic acid, are critical parameters that can be tuned to achieve optimal degradation efficacy.
Synthesis of m-PEG8-C10-phosphonic acid
A plausible and widely utilized synthetic strategy for preparing PEGylated alkyl phosphonic acids involves a two-step process: the Michaelis-Arbuzov reaction to form a phosphonate ester, followed by hydrolysis to yield the desired phosphonic acid.
Proposed Synthetic Workflow
The synthesis commences with a commercially available bromo-terminated m-PEG8-C10 precursor. This precursor undergoes a Michaelis-Arbuzov reaction with a trialkyl phosphite, such as triethyl phosphite, to yield the corresponding diethyl phosphonate ester. The final step is the hydrolysis of the phosphonate ester to the phosphonic acid, which can be achieved under acidic conditions.
Caption: Proposed two-step synthesis of m-PEG8-C10-phosphonic acid.
Experimental Protocols
Step 1: Synthesis of Diethyl (2,5,8,11,14,17,20,23-octaoxapentatriacontan-35-yl)phosphonate (Michaelis-Arbuzov Reaction)
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Materials:
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1-(10-Bromodecyl)-2,5,8,11,14,17,20,23-octaoxapentacosane (m-PEG8-C10-Br)
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Triethyl phosphite
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Anhydrous toluene (or neat reaction)
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Procedure:
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In a flame-dried round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., argon or nitrogen), combine m-PEG8-C10-Br (1 equivalent) and an excess of triethyl phosphite (e.g., 3-5 equivalents). The reaction can be run neat or in a high-boiling solvent like toluene.
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Heat the reaction mixture to reflux (typically 120-160 °C) and maintain for 12-24 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Upon completion, cool the reaction mixture to room temperature.
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Remove the excess triethyl phosphite and any solvent under reduced pressure.
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The crude product can be purified by column chromatography on silica gel using a gradient of methanol in dichloromethane or chloroform to afford the pure diethyl phosphonate ester.
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Step 2: Synthesis of (2,5,8,11,14,17,20,23-octaoxapentatriacontan-35-yl)phosphonic acid (Acid Hydrolysis)
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Materials:
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Diethyl (2,5,8,11,14,17,20,23-octaoxapentatriacontan-35-yl)phosphonate
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Concentrated hydrochloric acid (HCl)
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Procedure:
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Dissolve the diethyl phosphonate ester (1 equivalent) in concentrated hydrochloric acid (e.g., 12 M).
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Heat the mixture to reflux (typically around 110 °C) for 6-12 hours.
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Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.
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After the reaction is complete, cool the mixture to room temperature.
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Remove the water and excess HCl by distillation under reduced pressure. Traces of water can be removed by azeotropic distillation with toluene.
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The resulting crude phosphonic acid can be further purified by recrystallization or by reverse-phase high-performance liquid chromatography (RP-HPLC).
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Characterization of m-PEG8-C10-phosphonic acid
Thorough characterization is essential to confirm the identity, purity, and structural integrity of the synthesized m-PEG8-C10-phosphonic acid. The following techniques are recommended:
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for the structural elucidation of the target molecule.
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1H NMR: This technique is used to confirm the presence of the PEG chain, the alkyl spacer, and the terminal methoxy group. The characteristic broad signal of the PEG ethylene glycol units is expected around 3.6 ppm. Signals corresponding to the C10 alkyl chain will appear in the upfield region (around 1.2-1.8 ppm). The methoxy group should appear as a singlet at approximately 3.3 ppm.
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31P NMR: Phosphorus-31 NMR is crucial for confirming the formation of the phosphonic acid. The chemical shift of the phosphorus atom is highly sensitive to its chemical environment. A single peak in the 31P NMR spectrum confirms the presence of the phosphonate group. The chemical shift for alkyl phosphonic acids typically falls in the range of +20 to +40 ppm.
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13C NMR: Carbon-13 NMR can be used to further confirm the carbon backbone of the molecule, with characteristic peaks for the PEG repeating units, the alkyl chain, and the terminal methoxy group.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS), such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI), should be used to confirm the molecular weight of the synthesized compound. This provides a definitive confirmation of the elemental composition.
High-Performance Liquid Chromatography (HPLC)
HPLC is used to assess the purity of the final product. Reverse-phase HPLC (RP-HPLC) is a common method for the purification and analysis of PEGylated compounds. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile), often with an additive like trifluoroacetic acid (TFA) or formic acid, is typically employed.
Data Presentation
The following tables summarize the key physicochemical properties and expected analytical data for m-PEG8-C10-phosphonic acid.
Table 1: Physicochemical Properties of m-PEG8-C10-phosphonic acid
| Property | Value | Reference |
| CAS Number | 2093153-86-5 | [1] |
| Molecular Formula | C27H57O11P | [1] |
| Molecular Weight | 588.71 g/mol | [1] |
| Appearance | Solid Powder | [1] |
| Purity | ≥98% (typical) | [1] |
| Solubility | Soluble in DMSO | [1] |
Table 2: Expected Analytical Characterization Data
| Technique | Expected Results |
| 1H NMR | δ ~3.6 ppm (br s, OCH2CH2O), δ ~3.3 ppm (s, OCH3), δ 1.2-1.8 ppm (m, alkyl CH2) |
| 31P NMR | δ ~20-40 ppm (s) |
| HRMS (ESI) | [M+H]+ or [M-H]- corresponding to C27H57O11P |
| RP-HPLC | Single major peak indicating high purity |
Applications in Drug Development
The unique properties of m-PEG8-C10-phosphonic acid make it a valuable tool in several areas of drug development:
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PROTACs: As a linker, it provides the necessary spacing and flexibility for the formation of a productive ternary complex, leading to efficient protein degradation. The PEG chain can enhance the solubility and cell permeability of the PROTAC molecule.
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Nanoparticle Surface Functionalization: The phosphonic acid group has a high affinity for metal oxide surfaces, making it an excellent anchoring group for the PEGylation of nanoparticles used in drug delivery and imaging. The PEG layer provides a "stealth" effect, reducing opsonization and prolonging circulation time in the body.
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Bioconjugation: The phosphonic acid can be further functionalized to conjugate with other biomolecules, such as peptides, antibodies, or small molecule drugs, to create targeted therapeutic agents.
Conclusion
This technical guide has outlined the synthesis and characterization of m-PEG8-C10-phosphonic acid. The proposed two-step synthetic route, involving a Michaelis-Arbuzov reaction followed by acid hydrolysis, is a robust and scalable method for its preparation. The detailed characterization protocols using NMR, MS, and HPLC will ensure the quality and purity of the final product. The versatile nature of this molecule makes it a valuable asset for researchers and scientists in the ongoing development of novel therapeutics and drug delivery systems.
Signaling Pathways and Logical Relationships
The primary role of m-PEG8-C10-phosphonic acid in a biological context is as a component of a larger molecule, such as a PROTAC. The following diagram illustrates the logical relationship in the PROTAC-mediated protein degradation pathway.
Caption: Logical flow of PROTAC-induced protein degradation.
